molecular formula C20H43NO4 B10799355 azane;2-hydroxyethyl 12-hydroxyoctadecanoate

azane;2-hydroxyethyl 12-hydroxyoctadecanoate

Cat. No.: B10799355
M. Wt: 361.6 g/mol
InChI Key: OQZSGNGSHMDCAR-UHFFFAOYSA-N
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Description

. This compound is characterized by the presence of both hydroxyl and ester functional groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxyethyl 12-hydroxyoctadecanoate typically involves the esterification of 12-hydroxyoctadecanoic acid with 2-hydroxyethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of 2-hydroxyethyl 12-hydroxyoctadecanoate can be scaled up using continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxyethyl 12-hydroxyoctadecanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Primary alcohols.

    Substitution: Ethers or esters.

Scientific Research Applications

2-Hydroxyethyl 12-hydroxyoctadecanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-hydroxyethyl 12-hydroxyoctadecanoate involves its interaction with specific molecular targets and pathways. For instance, its hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxyethyl 12-hydroxyoctadecanoate is unique due to its dual functional groups, which confer a wide range of reactivity and applications. Its ability to participate in both esterification and hydroxylation reactions makes it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

azane;2-hydroxyethyl 12-hydroxyoctadecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H40O4.H3N/c1-2-3-4-11-14-19(22)15-12-9-7-5-6-8-10-13-16-20(23)24-18-17-21;/h19,21-22H,2-18H2,1H3;1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQZSGNGSHMDCAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CCCCCCCCCCC(=O)OCCO)O.N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H43NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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